7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and two methyl groups attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, 4,8-dimethylchromen-2-one, and ethyl bromoacetate.
Formation of Intermediate: The first step involves the condensation of 4-fluorobenzaldehyde with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride, to form the chromen-2-one core.
Final Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Pathways Involved: It may inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes by blocking the activity of COX and LOX enzymes.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
- 4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one
Uniqueness
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is unique due to the presence of two methyl groups at positions 4 and 8 of the chromen-2-one core. This structural modification may enhance its biological activity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C19H15FO4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C19H15FO4/c1-11-9-18(22)24-19-12(2)17(8-7-15(11)19)23-10-16(21)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 |
InChI Key |
LENIOFAJSQKXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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